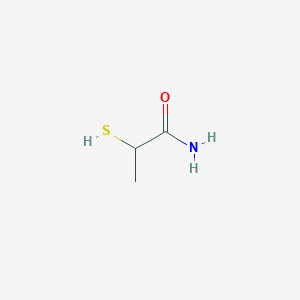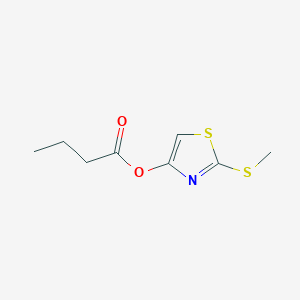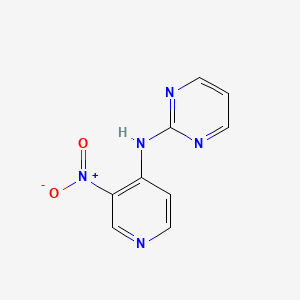
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a nitro group at the 3-position and a pyrimidine ring attached via an amine linkage at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine typically involves the reaction of 3-nitro-4-chloropyridine with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by reaction with electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyridine or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and catalysts
Wirkmechanismus
The mechanism of action of N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and pyrimidine rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-4-pyridinamine: Lacks the pyrimidine ring, resulting in different chemical and biological properties.
2-Amino-4-nitropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Nitro-2-pyrimidinamine:
Uniqueness
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for diverse applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H7N5O2 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
N-(3-nitropyridin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H7N5O2/c15-14(16)8-6-10-5-2-7(8)13-9-11-3-1-4-12-9/h1-6H,(H,10,11,12,13) |
InChI-Schlüssel |
XXURTMPXELJXLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


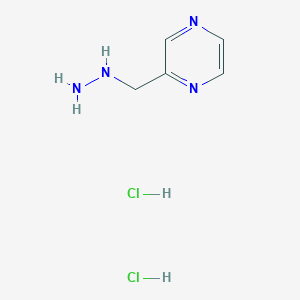
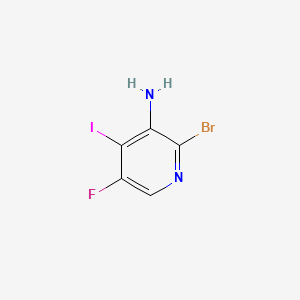
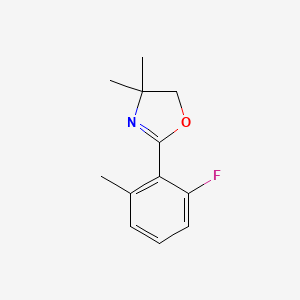
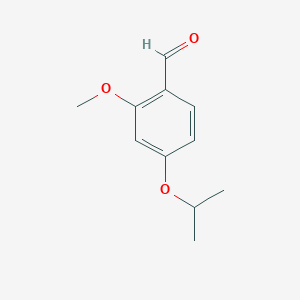
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
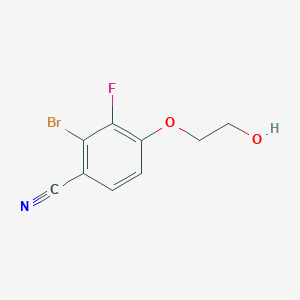
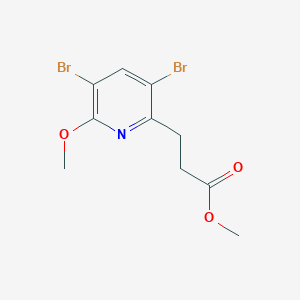
![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
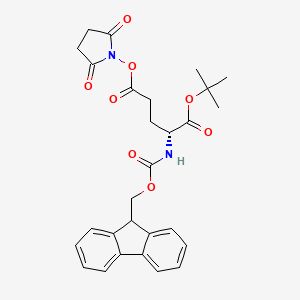
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)

